2-Isocyanosuccinic acid dimethyl ester
Overview
Description
2-Isocyanosuccinic acid dimethyl ester is a derivative of succinic acid. It has a molecular formula of C7H9NO4 and an average mass of 171.151 Da .
Synthesis Analysis
The synthesis of similar compounds, such as dimethyl succinate, involves the esterification of succinic acid . A study on the extraction and esterification of succinic acid using aqueous two-phase systems composed of ethanol and salts was conducted . The extracted succinic acid was esterified with ethanol because its ester had different physico-chemical properties that helped in its purification .Molecular Structure Analysis
The molecular structure of 2-Isocyanosuccinic acid dimethyl ester consists of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The esterification reaction of succinic acid to form dimethyl succinate has been analyzed . In a model experiment in the absence of water, succinic acid was successfully esterified with ethanol and the kinetics obeyed a pseudo-first-order consecutive reaction .Scientific Research Applications
Applications in Agricultural Research
Research on esters, such as the study on 2,4-Dichlorophenoxyacetic acid (2,4-D) dissipation in soil, reveals the environmental behavior of herbicide formulations, indicating that ester and amine forms rapidly convert to their anionic forms, affecting herbicide dissipation rates in agricultural settings (Wilson, Geronimo, & Armbruster, 1997).
Biochemical Applications
Succinic acid esters, closely related to 2-Isocyanosuccinic acid dimethyl ester, have been evaluated for their insulinotropic potential, offering new avenues for diabetes treatment research. For example, certain esters of succinic acid have been shown to enhance insulin secretion, providing insights into their utility as potential therapeutic agents (Ladrière et al., 1998). Additionally, the enhancement of insulin release by succinic acid dimethyl ester in both normoglycemic and hyperglycemic rats indicates its potential in addressing type 2 diabetes mellitus (Leclercq-Meyer & Malaisse, 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl 2-isocyanobutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-8-5(7(10)12-3)4-6(9)11-2/h5H,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWGHUWPDLSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374798 | |
Record name | 2-Isocyanosuccinic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanosuccinic acid dimethyl ester | |
CAS RN |
730964-72-4 | |
Record name | 2-Isocyanosuccinic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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